molecular formula C10H10N2O6 B1324888 Ethyl (6-nitro-1,3-benzodioxol-5-yl)carbamate CAS No. 956076-89-4

Ethyl (6-nitro-1,3-benzodioxol-5-yl)carbamate

Cat. No.: B1324888
CAS No.: 956076-89-4
M. Wt: 254.2 g/mol
InChI Key: IZHXXTQPSBEDRL-UHFFFAOYSA-N
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Description

Ethyl (6-nitro-1,3-benzodioxol-5-yl)carbamate is a chemical compound with the CAS Number: 956076-89-4 . It has a molecular weight of 254.2 . The IUPAC name for this compound is ethyl 6-nitro-1,3-benzodioxol-5-ylcarbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N2O6/c1-2-16-10(13)11-6-3-8-9(18-5-17-8)4-7(6)12(14)15/h3-4H,2,5H2,1H3,(H,11,13) .


Physical And Chemical Properties Analysis

This compound is stored at temperatures between 28C .

Scientific Research Applications

Anticancer Synthesis

The compound ethyl (6-nitro-1,3-benzodioxol-5-yl)carbamate, through its derivatives, has been investigated for potential anticancer properties. Specifically, the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines derivatives from a related compound, ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate, has shown effects on the proliferation and mitotic index of cultured L1210 cells and survival of mice bearing P388 leukemia (Temple et al., 1983). This suggests a pathway through which the this compound derivative could be leveraged for antimitotic and anticancer applications.

Antimitotic Agents

Further studies on alterations at the 2,3-positions of ethyl (5-amino-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates, another derivative, have indicated significant effects on cytotoxicity and the inhibition of mitosis in cultured lymphoid leukemia L1210 cells. Compounds with potent in vitro cytotoxicities demonstrated comparable in vivo activity, highlighting their potential as antimitotic agents (Temple et al., 1991).

Insecticide Synthesis

Research aimed at synthesizing a low-toxicity insecticide led to the creation of 5-ethyl-carbamyl-2,2-dimethyl-1,3 benzodioxoles, expected to have lower toxicity due to the natural antioxidant activity and insecticide synergist properties of the benzodioxole moiety. This indicates a potential non-cancer-related application of this compound derivatives in creating environmentally friendly insecticides (Sumantri, 2005).

Safety and Hazards

The safety information for Ethyl (6-nitro-1,3-benzodioxol-5-yl)carbamate can be found in the Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

ethyl N-(6-nitro-1,3-benzodioxol-5-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O6/c1-2-16-10(13)11-6-3-8-9(18-5-17-8)4-7(6)12(14)15/h3-4H,2,5H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHXXTQPSBEDRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1[N+](=O)[O-])OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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